molecular formula C9H6ClFO2 B3020742 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1092349-25-1

6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B3020742
CAS RN: 1092349-25-1
M. Wt: 200.59
InChI Key: NCJQKDQIJMTYJK-UHFFFAOYSA-N
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Description

The compound “6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one” is a derivative of the benzopyran class of compounds . Benzopyrans are a class of organic compounds that consist of a benzene ring fused to a pyran ring . This particular compound has chlorine and fluorine substituents at the 6th and 7th positions, respectively .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzopyran core with chlorine and fluorine substituents . The benzopyran core consists of a benzene ring fused to a pyran ring . The chlorine and fluorine atoms are likely to influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.

Scientific Research Applications

Antimicrobial Activity

The compound may have potential antimicrobial activity. It is known that many functional groups attached to similar structures are responsible for antimicrobial activity .

Antiviral Activity

The compound could potentially be used in antiviral research. Similar structures have been reported to have antiviral properties .

Antihypertensive Application

The compound might be used in the development of antihypertensive drugs. Similar structures have been reported to have antihypertensive properties .

Antidiabetic Research

The compound could be used in antidiabetic research. Similar structures have been reported to have antidiabetic properties .

Anticancer Research

The compound might have potential applications in anticancer research. Similar structures have been reported to have anticancer properties .

AMPA Receptor Modulation

The compound could potentially be used as an AMPA receptor positive allosteric modulator (AMPA-PAM). Similar structures have been synthesized and tested as AMPA-PAMs .

Intermediate in Drug Synthesis

The compound is known to be formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .

Anti-inflammatory Research

Existing studies have used similar structures with anti-tumor and anti-inflammatory activities as novel allergic and inflammatory responses modifiers .

properties

IUPAC Name

6-chloro-7-fluoro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJQKDQIJMTYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092349-25-1
Record name 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one
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